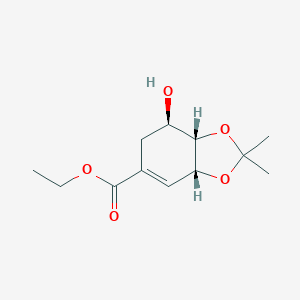

Ethyl 3,4-O-isopropylideneshikimate

Description

Ethyl 3,4-<i>O</i>-isopropylideneshikimate (CAS: 136994-78-0) is an ethyl ester derivative of 3,4-<i>O</i>-isopropylideneshikimic acid. Its molecular formula is C12H18O5, with a molecular weight of 242.27 g/mol. The compound features an isopropylidene group protecting the 3,4-dihydroxy positions of the shikimate backbone, a common strategy in organic synthesis to stabilize reactive hydroxyl groups during subsequent reactions . It is classified as a chemical reference standard with a purity of ≥98.0% and is typically stored under controlled conditions (2–8°C) to maintain stability .

Properties

IUPAC Name |

ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMLLAZCHMXIOO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Acetal Protection from Shikimic Acid

The most widely documented method involves a two-step process: esterification of shikimic acid followed by acetal protection of the 3,4-diol moiety.

Step 1: Esterification

Shikimic acid is reacted with absolute ethanol in the presence of sulfoxide chloride (SOCl₂) as a catalyst. The reaction proceeds under reflux for 3 hours, yielding ethyl shikimate after solvent removal under reduced pressure.

Step 2: Acetal Formation

Ethyl shikimate is treated with 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid (PTSA) in ethyl acetate. The reaction employs vacuum distillation (112.5–150.0 Torr) to remove methanol byproduct, driving the equilibrium toward acetal formation. After 2 hours, additional DMP is introduced, and distillation continues until complete conversion (monitored by TLC). The crude product is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and recrystallized in n-heptane to afford the title compound in 88% yield .

Alternative Method Using Methyl Shikimate

A variation reported in ACS Omega substitutes ethyl shikimate with methyl shikimate but follows analogous acetal protection steps. While this method yields a methyl ester derivative, it highlights the adaptability of the procedure for ethyl analogs by adjusting the alcohol solvent during esterification.

Optimization Strategies and Critical Parameters

Catalyst Selection

The use of PTSA (0.5–1.8 mol%) is pivotal for efficient acetal formation. Stronger acids like H₂SO₄ risk side reactions, while weaker acids prolong reaction times.

Solvent and Distillation Effects

Ethyl acetate is preferred due to its ability to dissolve both reactants and facilitate azeotropic removal of methanol. Vacuum distillation at 150–200 mbar accelerates byproduct elimination, improving reaction efficiency.

Recrystallization Conditions

Recrystallization in n-heptane enhances purity (>98% by HPLC), as the product exhibits limited solubility in alkanes at low temperatures.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from representative studies:

Side Reactions and Mitigation

Over-Acetalization

Excess DMP or prolonged reaction times may lead to over-acetalization at the 5-hydroxyl group. This is avoided by stoichiometric DMP addition and real-time TLC monitoring.

Ester Hydrolysis

Residual moisture can hydrolyze the ethyl ester. Anhydrous conditions (Na₂SO₄ drying) and neutral workup (NaHCO₃ wash) prevent this side reaction.

Scalability and Industrial Relevance

The method described in patent CN108218697 has been scaled to multi-kilogram batches, demonstrating robustness for industrial applications. Key considerations include:

Chemical Reactions Analysis

Ethyl 3,4-O-isopropylideneshikimate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,4-O-isopropylideneshikimate is particularly notable as a precursor in the synthesis of Oseltamivir phosphate, an antiviral medication used to treat influenza. Its role includes:

- Antiviral Activity : Research indicates that derivatives of shikimic acid can inhibit viral enzymes, providing a basis for therapeutic applications against influenza viruses .

- Impurity Analysis : It is studied as an impurity in pharmaceutical formulations to understand its effects on drug efficacy and safety.

Biological Studies

The compound has been investigated for its potential biological activities:

- Anti-inflammatory Properties : Ethyl 3,4-O-isopropylideneshikimate exhibits potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease treatments.

- Interaction with Enzymes : It interacts with enzymes involved in the biosynthesis of aromatic compounds, influencing metabolic pathways .

Chemical Research

In chemical research, Ethyl 3,4-O-isopropylideneshikimate serves as:

- Reference Standard : Used as a reference standard or impurity in the synthesis and analysis of various compounds.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation and substitution, which are essential for exploring its reactivity patterns .

Case Study 1: Synthesis of Oseltamivir

A notable study involved synthesizing Oseltamivir from Ethyl 3,4-O-isopropylideneshikimate through a multi-step process that included protecting groups and selective reactions to enhance yield and purity.

Research assessing the biological activity of Ethyl 3,4-O-isopropylideneshikimate demonstrated its potential to inhibit certain viral enzymes, supporting its application in antiviral drug development.

Mechanism of Action

The mechanism of action of Ethyl 3,4-O-isopropylideneshikimate involves its interaction with molecular targets and pathways. As an impurity of Oseltamivir, it may affect the drug’s antiviral activity by altering its pharmacokinetics and pharmacodynamics. The specific molecular targets and pathways involved depend on the context of its use and the biological systems studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3,4-<i>O</i>-isopropylideneshikimate with structurally related compounds, emphasizing molecular features and applications:

Key Observations :

- Ethyl 3,4-<i>O</i>-isopropylideneshikimate vs. 3,4-<i>O</i>-Isopropylideneshikimic Acid : The ethyl ester increases lipophilicity, enhancing solubility in organic solvents compared to the carboxylic acid form. This modification is critical for chromatographic separation and synthetic manipulation .

- Thiourea and Sulfanyl Derivatives : Ethyl 4-carbamothioylpiperidine-1-carboxylate and ethyl 3-methyl-2-sulfanylcyclohexene-1-carboxylate (C10H16O2S) feature sulfur-containing groups, enabling nucleophilic reactivity or metal binding, which are absent in Ethyl 3,4-<i>O</i>-isopropylideneshikimate .

Physicochemical Properties

- Lipophilicity: The isopropylidene group in Ethyl 3,4-<i>O</i>-isopropylideneshikimate reduces polarity compared to unprotected shikimic acid, as evidenced by its higher molecular weight and esterification. This property aligns with its role as a reference standard in analytical methods requiring non-polar solvents .

- Thermal Stability: Ethyl esters generally exhibit higher volatility than their acid counterparts.

Biological Activity

Ethyl 3,4-O-isopropylideneshikimate (CAS Number: 136994-78-0) is a derivative of shikimic acid known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₂H₁₈O₅

- Molecular Weight : 242.268 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 356.6 ± 42.0 °C

- Flash Point : 132.8 ± 21.4 °C

Synthesis

Ethyl 3,4-O-isopropylideneshikimate can be synthesized through various methods involving the reaction of shikimic acid derivatives with isopropylidene reagents under acidic conditions. The synthesis typically involves the use of reagents such as dimethoxypropane and p-toluenesulfonic acid, followed by purification steps including solvent extraction and chromatography to isolate the desired product .

Antimicrobial Properties

The antimicrobial activity of Ethyl 3,4-O-isopropylideneshikimate has been investigated in several studies, revealing its effectiveness against various bacterial strains and fungi:

- Bacterial Inhibition : Studies have shown that Ethyl 3,4-O-isopropylideneshikimate exhibits significant antibacterial activity against Bacillus subtilis and Escherichia coli. For instance, derivative compounds derived from it were effective against B. subtilis, while another derivative showed efficacy against C. gloeosporioides but not against P. infestans .

- Fungal Activity : The compound demonstrated varying degrees of antifungal activity, with some derivatives inhibiting the growth of specific fungal pathogens, indicating its potential as a natural fungicide in agricultural applications .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of Ethyl 3,4-O-isopropylideneshikimate:

- Cell Line Studies : In vitro studies using cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis in specific types of cancer cells. For example, derivatives have been tested against cisplatin-resistant ovarian cancer cells, showing promising results in reducing cell viability .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of oxidative stress and modulation of signaling pathways related to cell survival and death .

Study on Antimicrobial Efficacy

In a controlled study aimed at evaluating the antimicrobial properties of Ethyl 3,4-O-isopropylideneshikimate, various concentrations were tested against both bacterial and fungal strains. The results are summarized in Table 1 below:

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ethyl 3,4-O-isopropylideneshikimate | Bacillus subtilis | 15 | 100 µg/mL |

| Ethyl 3,4-O-isopropylideneshikimate | Escherichia coli | 12 | 200 µg/mL |

| Ethyl 3,4-O-isopropylideneshikimate | C. gloeosporioides | 10 | 150 µg/mL |

This study demonstrated that Ethyl 3,4-O-isopropylideneshikimate possesses significant antimicrobial properties that could be harnessed for therapeutic applications.

Study on Anticancer Activity

A recent investigation into the anticancer effects of Ethyl 3,4-O-isopropylideneshikimate on ovarian cancer cells revealed that it effectively reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment. The study also noted an increase in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting that oxidative stress may play a role in its anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3,4-O-isopropylideneshikimate, and how can experimental reproducibility be ensured?

- Methodology :

- Protective Group Strategies : Use isopropylidene protection for the 3,4-diol groups of shikimic acid to prevent unwanted side reactions. Ethyl esterification of the carboxylic acid group can be achieved via acid-catalyzed esterification (e.g., HCl or H₂SO₄ in ethanol) .

- Solvent and Catalyst Optimization : Test polar aprotic solvents (e.g., DMF, THF) and catalysts like DMAP to improve reaction efficiency. Monitor reaction progress via TLC or HPLC .

- Reproducibility : Document reagent purities, solvent drying protocols, and reaction conditions (temperature, time, inert atmosphere) meticulously. Cross-validate results using independent replicates .

Q. What analytical techniques are critical for characterizing Ethyl 3,4-O-isopropylideneshikimate’s structure and purity?

- Methodology :

- Spectroscopic Analysis : Employ H/C NMR to confirm the isopropylidene protective group and ethyl ester functionality. Compare chemical shifts with literature data for shikimate derivatives .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₂H₁₈O₅) and rule out impurities .

- Chromatographic Purity : Validate purity (>95%) via reverse-phase HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can reaction mechanisms involving Ethyl 3,4-O-isopropylideneshikimate be elucidated, particularly in stereoselective transformations?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterium-labeled substrates to probe transition states in acid-catalyzed hydrolysis of the isopropylidene group .

- Computational Modeling : Apply density functional theory (DFT) to simulate intermediate geometries and activation energies. Compare with experimental kinetic data .

- Stereochemical Analysis : Perform X-ray crystallography on intermediates to resolve stereochemistry. Validate using circular dichroism (CD) if chiral centers are present .

Q. What strategies can address contradictions in bioactivity data for Ethyl 3,4-O-isopropylideneshikimate derivatives?

- Methodology :

- Data Triangulation : Cross-reference bioassay results (e.g., enzyme inhibition, cytotoxicity) with structural analogs to identify structure-activity relationships (SAR). Use statistical tools (e.g., ANOVA) to assess significance .

- Purity Verification : Re-test bioactive compounds after rigorous purification (e.g., recrystallization, preparative HPLC) to exclude confounding effects from impurities .

- Mechanistic Studies : Employ isotopic tracing or fluorescent probes to confirm target engagement in cellular assays .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological potential of Ethyl 3,4-O-isopropylideneshikimate analogs?

- Methodology :

- Analog Synthesis : Systematically modify the ethyl ester, isopropylidene group, or shikimate core. Introduce substituents (e.g., halogens, methyl groups) to probe electronic and steric effects .

- High-Throughput Screening (HTS) : Test analogs against target enzymes (e.g., shikimate kinase) using fluorescence-based assays. Use IC₅₀ values to rank potency .

- Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Data Analysis and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental results for Ethyl 3,4-O-isopropylideneshikimate’s reactivity?

- Methodology :

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvent models) and experimental measurements (e.g., NMR integration errors). Use error propagation models to identify dominant sources of discrepancy .

- Experimental Replication : Repeat key reactions under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables .

- Collaborative Validation : Share raw data and models with independent labs for cross-verification, adhering to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.